4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile involves several methods, including multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, microwave reactions, and cycloaddition reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for its potential therapeutic properties, including anticancer, anti-microbial, and anti-inflammatory activities . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological outcomes .
Comparison with Similar Compounds
4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile . While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties. This highlights the importance of structural modifications in determining the specific applications and effects of these compounds.
Properties
IUPAC Name |
4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClN4O2/c10-8-5(2-11)3-12-9-7(8)1-6(4-13-9)14(15)16/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPBMZKTZRMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573999 | |
Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305370-84-7 | |
Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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